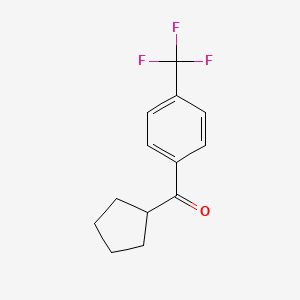

4-トリフルオロメチルフェニルシクロペンチルケトン

概要

説明

. This compound is characterized by the presence of a cyclopentyl group attached to a phenyl ring substituted with a trifluoromethyl group at the para position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural and chemical properties.

科学的研究の応用

Cyclopentyl 4-trifluoromethylphenyl ketone has a wide range of scientific research applications:

作用機序

Target of Action

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Mode of Action

Tfmks are known to interact with their targets to exert their effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclopentyl 4-Trifluoromethylphenyl Ketone . .

準備方法

The synthesis of cyclopentyl 4-trifluoromethylphenyl ketone typically involves the following steps:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Friedel-Crafts Acylation: Another common method is the Friedel-Crafts acylation of cyclopentanone with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

化学反応の分析

Cyclopentyl 4-trifluoromethylphenyl ketone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

Cyclopentyl 4-trifluoromethylphenyl ketone can be compared with other similar compounds, such as:

Cyclopentyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

4-Trifluoromethylphenyl ketone: Lacks the cyclopentyl group, affecting its reactivity and applications.

The presence of both the cyclopentyl and trifluoromethyl groups in cyclopentyl 4-trifluoromethylphenyl ketone makes it unique, offering a combination of properties that are valuable in various research and industrial applications .

生物活性

Cyclopentyl 4-trifluoromethylphenyl ketone (CTFK) is a compound that has garnered attention in various fields, particularly due to its unique chemical structure and potential biological activities. This article delves into the biological activity of CTFK, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Overview of Cyclopentyl 4-Trifluoromethylphenyl Ketone

CTFK is characterized by a cyclopentyl group attached to a phenyl ring that is substituted with a trifluoromethyl group at the para position. Its molecular formula is with a molecular weight of approximately 248.24 g/mol. The trifluoromethyl group significantly alters the compound's reactivity and biological properties, making it an interesting subject for research.

CTFK's mechanism of action involves interactions with specific enzymes and receptors within biological systems. Trifluoromethyl ketones (TFMKs), including CTFK, are known to act as enzyme inhibitors, affecting various metabolic pathways.

Key Mechanisms Include:

- Enzyme Inhibition: CTFK may inhibit key enzymes involved in metabolic processes, potentially leading to altered cellular functions.

- Receptor Interaction: The compound might interact with specific receptors, influencing signaling pathways critical for cellular responses.

Biological Activity

Research indicates that CTFK exhibits a range of biological activities:

- Antimicrobial Properties: Preliminary studies suggest that CTFK has antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Activity: Investigations into the anticancer potential of CTFK show promise, particularly in inhibiting cell proliferation in cancer cell lines.

- Neuroprotective Effects: Some studies have indicated that CTFK may offer neuroprotective benefits, although further research is needed to elucidate these effects.

Case Studies

-

Anticancer Activity Study

- A study evaluated the effects of CTFK on several cancer cell lines, including breast and lung cancer cells. Results demonstrated significant inhibition of cell growth at concentrations above 10 µM.

- Table 1: Inhibition Rates of CTFK on Cancer Cell Lines

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.8 HeLa (Cervical) 10.2 -

Neuroprotective Effects

- In vitro studies using neuronal cell cultures showed that CTFK reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

- Table 2: Neuroprotective Effects of CTFK

Treatment Viability (%) Control 100 CTFK (5 µM) 85 CTFK (10 µM) 90

Chemical Reactions and Synthetic Applications

CTFK can undergo various chemical reactions that enhance its utility in synthetic applications:

- Oxidation: Converts to carboxylic acids or other oxidized derivatives.

- Reduction: Can be reduced to alcohols using agents like sodium borohydride.

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitutions.

These reactions not only facilitate the synthesis of derivatives but also allow for modifications that can enhance biological activity.

特性

IUPAC Name |

cyclopentyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWBRWPITZSVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642573 | |

| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578027-07-3 | |

| Record name | Cyclopentyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。